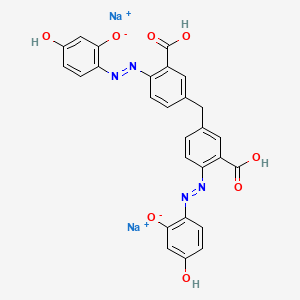
Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxyphenyl)azo)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxyphenyl)azo)-, disodium salt is a synthetic organic compound known for its vibrant color and complex structure. It is commonly used as a dye and has applications in various scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxyphenyl)azo)-, disodium salt typically involves the diazotization of 2,4-dihydroxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling processes, often using automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxyphenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxyphenyl)azo)-, disodium salt has numerous applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of colored materials and textiles.
Wirkmechanismus
The mechanism of action of Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxyphenyl)azo)-, disodium salt involves its interaction with molecular targets through its azo bonds and aromatic rings. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxyphenyl)azo)-, sodium salt
- Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxyphenyl)azo)-, potassium salt
Uniqueness
Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxyphenyl)azo)-, disodium salt is unique due to its specific disodium salt form, which provides distinct solubility and reactivity properties compared to its sodium and potassium counterparts .
Eigenschaften
CAS-Nummer |
63589-40-2 |
|---|---|
Molekularformel |
C27H18N4Na2O8 |
Molekulargewicht |
572.4 g/mol |
IUPAC-Name |
disodium;2-[[2-carboxy-4-[[3-carboxy-4-[(4-hydroxy-2-oxidophenyl)diazenyl]phenyl]methyl]phenyl]diazenyl]-5-hydroxyphenolate |
InChI |
InChI=1S/C27H20N4O8.2Na/c32-16-3-7-22(24(34)12-16)30-28-20-5-1-14(10-18(20)26(36)37)9-15-2-6-21(19(11-15)27(38)39)29-31-23-8-4-17(33)13-25(23)35;;/h1-8,10-13,32-35H,9H2,(H,36,37)(H,38,39);;/q;2*+1/p-2 |
InChI-Schlüssel |
UHFYTHIVRBDXEE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)O)[O-])C(=O)O)C(=O)O)N=NC4=C(C=C(C=C4)O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















